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Compound of Interest

Compound Name: 2-Benzothiazoleacetyl chloride

CAS No.: 500532-59-2

Cat. No.: B11773985

Get Quote

Executive Summary & Chemical Identity
2-Benzothiazoleacetyl chloride is a high-value heterocyclic building block used extensively in

the synthesis of bioactive amides and esters. Unlike simple aliphatic acid chlorides, this

compound possesses a unique electronic architecture driven by the benzothiazole moiety.

This guide provides a deep-dive analysis of its reactivity profile, specifically highlighting the

competition between nucleophilic acyl substitution and ketene-mediated dimerization—a

common pitfall in scale-up chemistry involving this scaffold.
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Property Detail

IUPAC Name 2-(1,3-Benzothiazol-2-yl)acetyl chloride

CAS Number 62322-26-3

Molecular Formula C₉H₆ClNOS

Molecular Weight 211.67 g/mol

Physical State
Yellowish to brown solid (often handled as

solution)

Storage
< -20°C, under Argon/Nitrogen (Hydrolysis

Sensitive)

Electronic Structure & Reactivity Profile
To master the chemistry of 2-benzothiazoleacetyl chloride, one must understand the "Dual

Activation" exerted by the benzothiazole ring.

The Super-Electrophilic Carbonyl
The carbonyl carbon in this molecule is significantly more electrophilic than in standard

phenylacetyl chlorides.

Cause: The benzothiazole ring is electron-deficient.[1] The C=N bond at the 2-position exerts

a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect.

Effect: This pulls electron density away from the methylene bridge and the carbonyl group,

lowering the LUMO energy of the C=O bond.

Practical Implication: Reactions with weak nucleophiles (e.g., anilines, hindered alcohols)

proceed rapidly, often without the need for exogenous catalysts like DMAP.

The "Hidden" Hazard: -Methylene Acidity
The most critical feature often overlooked is the high acidity of the

-methylene protons (CH₂).
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Mechanism: The anion formed by deprotonation is stabilized by resonance into the

benzothiazole ring (specifically onto the nitrogen) and the carbonyl oxygen.

Risk: In the presence of strong bases (e.g., Et₃N, DIPEA) or excess base, the compound

undergoes E1cB elimination to form a highly reactive ketene intermediate. This ketene can

dimerize or undergo uncontrolled cycloadditions, leading to "tarry" byproducts and low yields.

Mechanistic Pathway Diagram
The following diagram illustrates the competition between the desired substitution and the

ketene pathway.
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Caption: Mechanistic divergence showing the direct nucleophilic attack versus the base-

mediated ketene formation pathway.

Synthetic Utility & Experimental Protocols
Synthesis of 2-Benzothiazoleacetyl Chloride
Commercial supplies can be degraded. For critical applications, synthesis de novo from 2-

benzothiazoleacetic acid is recommended.
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Reagents: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂). Catalyst: DMF (catalytic

amount).

Protocol:

Suspend 2-benzothiazoleacetic acid (1.0 eq) in anhydrous DCM (0.5 M).

Add catalytic DMF (2-3 drops).

Add Oxalyl chloride (1.2 eq) dropwise at 0°C. Note: Gas evolution (CO, CO₂, HCl).

Allow to warm to Room Temperature (RT) and stir for 2 hours.

Critical Step: Evaporate solvent and excess oxalyl chloride completely under high vacuum.

The residue is used immediately without purification.

Optimized Amidation Protocol (Schotten-Baumann
Conditions)
To mitigate the

-acidity issue described in Section 2.2, a biphasic system or careful base addition is preferred
over dumping triethylamine into the reaction.

Workflow Diagram:
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Preparation:
Dissolve Amine (1.0 eq) in DCM

Add Base (DIPEA, 1.1 eq)

Cooling:
Bring solution to 0°C

(Ice/Water Bath)

Addition:
Add Acid Chloride (1.05 eq)

as a solution in DCM DROPWISE

Slow addition prevents
local heating & dimerization

Check pH / TLC
(Is reaction stalled?)

Maintain 0°C for 30 mins
then warm to RT

Normal Progress Add Catalyst
(DMAP 5 mol%)

Slow Reaction

Workup:
Wash with NaHCO3 (sat)

Dry over MgSO4

Click to download full resolution via product page

Caption: Step-by-step workflow for amidation minimizing side reactions.
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Key Procedural Notes:

Solvent Choice: DCM or THF are standard. Avoid protic solvents.

Base Selection: DIPEA (Hünig's base) is preferred over Triethylamine (TEA) because its

steric bulk reduces the rate of

-proton abstraction while still neutralizing the HCl generated.

Stoichiometry: Do not use a large excess of acid chloride. 1.05 – 1.1 equivalents are

sufficient.

Stability & Handling
Hydrolysis Sensitivity
The electron-withdrawing benzothiazole ring makes the C-Cl bond highly labile. Exposure to

atmospheric moisture leads to rapid reversion to the parent acid.

Indicator: Formation of white/off-white precipitate (the acid) in the yellow oil/solid chloride.

Prevention: Always handle under an inert atmosphere (N₂ or Ar). Store in a desiccator.

Thermal Stability
Avoid heating the neat acid chloride above 60°C. Thermal decomposition can release HCl and

generate ketene dimers (darkening of the material).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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